{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine
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Overview
Description
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine typically involves multiple steps. One common method includes the following steps:
Formation of the aromatic sulfonyl chloride: This is achieved by reacting 2-ethoxy-4-methyl-5-(methylethyl)phenol with chlorosulfonic acid under controlled conditions.
Amination: The resulting sulfonyl chloride is then reacted with 4-pyridylmethylamine in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and more efficient separation techniques .
Chemical Reactions Analysis
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine undergoes various types of chemical reactions:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions, such as nitration, sulfonation, and halogenation, typically in the presence of strong acids or bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and reducing agents like sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The pyridylmethylamine moiety can interact with nucleic acids or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar compounds to {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine include:
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-methylphenyl)amine: This compound has a similar structure but with a different aromatic amine group.
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-aminophenyl)amine: This compound features an amino group instead of a pyridylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-ethoxy-4-methyl-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-23-17-10-14(4)16(13(2)3)11-18(17)24(21,22)20-12-15-6-8-19-9-7-15/h6-11,13,20H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTJZBLABNFFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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